molecular formula C18H24N2O4 B14352396 N-Benzyloxycarbonylvalylprolinal CAS No. 91650-00-9

N-Benzyloxycarbonylvalylprolinal

Cat. No.: B14352396
CAS No.: 91650-00-9
M. Wt: 332.4 g/mol
InChI Key: QRONLDFFPZYHDZ-LYKKTTPLSA-N
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Description

N-Benzyloxycarbonylvalylprolinal is a synthetic organic compound that has garnered interest in various fields of scientific research. It is a derivative of valine and proline, two amino acids, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonylvalylprolinal typically involves the protection of the amino group of valine with a benzyloxycarbonyl group, followed by coupling with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonylvalylprolinal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in the proline moiety can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can also be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid can be used to remove the benzyloxycarbonyl group.

Major Products

    Oxidation: The major product is N-Benzyloxycarbonylvalylproline.

    Reduction: The major product is N-Benzyloxycarbonylvalylprolinol.

    Substitution: The major product is valylprolinal.

Scientific Research Applications

N-Benzyloxycarbonylvalylprolinal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.

    Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonylvalylprolinal involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. The aldehyde group in the proline moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonylvalylproline: Similar in structure but lacks the aldehyde group.

    N-Benzyloxycarbonylvalylprolinol: Similar in structure but has an alcohol group instead of an aldehyde.

    N-Benzyloxycarbonylvalylalanine: Similar in structure but contains alanine instead of proline.

Uniqueness

N-Benzyloxycarbonylvalylprolinal is unique due to the presence of the aldehyde group in the proline moiety, which allows it to undergo specific chemical reactions and interact with enzymes in a distinct manner. This makes it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors.

Properties

CAS No.

91650-00-9

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-(2-formylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C18H24N2O4/c1-13(2)16(17(22)20-10-6-9-15(20)11-21)19-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,11,13,15-16H,6,9-10,12H2,1-2H3,(H,19,23)/t15?,16-/m0/s1

InChI Key

QRONLDFFPZYHDZ-LYKKTTPLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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